Cas no 85165-02-2 ((+)-(7S,8R)-dihydrodehydrodiconiferyl alcohol)

(+)-(7S,8R)-Dihydrodehydrodiconiferyl alcohol is a chiral lignan derivative with notable biological and chemical significance. Its stereospecific (7S,8R) configuration confers unique structural properties, making it valuable in pharmacological research, particularly for studying antioxidant, anti-inflammatory, and neuroprotective activities. The compound’s rigid bicyclic framework and hydroxyl groups enhance its potential as a synthetic intermediate for complex natural product synthesis. Its high purity and well-defined stereochemistry ensure reproducibility in experimental applications. Researchers favor this compound for its role in elucidating structure-activity relationships in lignan-based therapeutics. Suitable for analytical and preparative chromatography, it serves as a reference standard in phytochemical and biomedical studies.
(+)-(7S,8R)-dihydrodehydrodiconiferyl alcohol structure
85165-02-2 structure
商品名:(+)-(7S,8R)-dihydrodehydrodiconiferyl alcohol
CAS番号:85165-02-2
MF:C20H24O6
メガワット:360.400966644287
CID:2073099

(+)-(7S,8R)-dihydrodehydrodiconiferyl alcohol 化学的及び物理的性質

名前と識別子

    • (+)-(7S,8R)-dihydrodehydrodiconiferyl alcohol
    • (+)-dihydrodehydrodiconiferyl alcohol
    • (+/-)-dihydrodehydrodiconiferyl alcohol
    • (+/-)-rel-(2alpha,3beta)-7-O-methylcedrusin
    • (-)-(7S, 8R)- dihydrodehydrodiconiferyl alcohol
    • (2S,3R)-dihydrodehydrodiconiferyl alcohol
    • (7S,8R)-dihydrodehydrodiconiferyl alcohol
    • 2,3-dihydro-2-(4'-hydroxy-3-methoxyphenyl)-3-hydroxymethyl-7-methoxy-5-benzofuran propanol
    • 2,3-Dihydro-2-(4-hydroxy-3-methoxyphenyl)-3-hydroxymethyl-5-(omega-hydroxypropyl)-7-methoxybenzofuran
    • 2,3-dihydro-2-(4-hydroxy-3-methoxyphenyl)-3-hydroxymethyl-7-methoxy-5-benzofuranpropanol
    • 3',7-Di-Me ether-(2RS,3SR)-2-(3,4-Dihydroxyphenyl)-2,3-dihydro-7-hydroxy-3-hydroxymethyl-5-benzofuranpropanol
    • 3',7-Di-Me ether-(2S,3R)-2-(3,4-Dihydroxyphenyl)-2,3-dihydro-7-hydroxy-3-hydroxymethyl-5-benzofuranpropanol
    • 3'-methylcedrusin
    • 3,5'-dimethoxy-4',7-epoxy-8,3'-neolignane-4,9,9'-triol
    • 3-hydroxymethyl-5-(3-hydroxy-propyl)-2-(4-hydroxy-3-methoxyphenyl)-7-methoxybenzodihydrofuran
    • 3-[2-(4-hydroxy-3-methoxyphenyl)-3-hydroxymethyl-7-methoxy-2,3-dihydro-1-benzofuran-5-yl]propan-1-ol
    • 3-[2-(4-hydroxy-3-methoxyphenyl)-7-methoxy-3-hydroxymethyl-2,3-dihydro-1-benzofuran-5-yl]propan-1-ol
    • 3beta-hydroxymethyl-5-(3-hydroxypropyl)-7-methoxy-2alpha-(3-methoxy-4-hydroxyphenyl)benzofuran
    • 7SR, 8RS-dihydrodehydrodiconiferyl alcohol
    • dihydrodehydrodiconiferyl alcohol
    • rac-2,3-trans-dihydrodehydrodiconiferylalcohol
    • rel-(2alpha,3beta)-7-O-methylcedrusin
    • 5-Benzofuranpropanol, 2,3-dihydro-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-7-methoxy-, trans- (ZCI)
    • rel-(2R,3S)-2,3-Dihydro-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-7-methoxy-5-benzofuranpropanol (ACI)
    • (2α,3β)-7-O-Methylcedrusin
    • (±)-Dihydrodehydrodiconiferyl alcohol
    • Dihydrodehydrodiconifery
    • Lawsonicin
    • rel-(2α,3β)-7-O-Methylcedrusin
    • インチ: 1S/C20H24O6/c1-24-17-10-13(5-6-16(17)23)19-15(11-22)14-8-12(4-3-7-21)9-18(25-2)20(14)26-19/h5-6,8-10,15,19,21-23H,3-4,7,11H2,1-2H3/t15-,19+/m0/s1
    • InChIKey: SBLZVJIHPWRSQQ-HNAYVOBHSA-N
    • ほほえんだ: C([C@@H]1[C@@H](C2C=CC(O)=C(OC)C=2)OC2C(=CC(=CC1=2)CCCO)OC)O

(+)-(7S,8R)-dihydrodehydrodiconiferyl alcohol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Ambeed
A2676876-5mg
rel-4-((2S,3R)-3-(Hydroxymethyl)-5-(3-hydroxypropyl)-7-methoxy-2,3-dihydrobenzofuran-2-yl)-2-methoxyphenol
85165-02-2 95%
5mg
$695.0 2024-08-02

(+)-(7S,8R)-dihydrodehydrodiconiferyl alcohol 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Lithium aluminum hydride
リファレンス
Synthesis and biological evaluation of dihydrobenzofuran lignans and related compounds as potential antitumor agents that inhibit tubulin polymerization
Pieters, Luc; Van Dyck, Stefaan; Gao, Mei; Bai, Ruoli; Hamel, Ernest; et al, Journal of Medicinal Chemistry, 1999, 42(26), 5475-5481

ごうせいかいろ 2

はんのうじょうけん
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  15 min, -15 °C; 1 h, -15 °C; -15 °C → rt; 2 h, rt
1.2 Reagents: Ethyl acetate
リファレンス
Justicia lignans. Part 10. Synthesis of tiruneesiin, the first neolignan from justicia species
Subbaraju, Gottumukkala V.; Kavitha, Jakka; Rajasekhar, Dodda; Hsu, Feng-Lin; Cheng, Kur-Ta, Indian Journal of Chemistry, 2007, (2), 357-359

ごうせいかいろ 3

はんのうじょうけん
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  rt → 0 °C
1.2 Solvents: Tetrahydrofuran ;  1 h, 0 °C
1.3 Solvents: Water ;  0 °C
1.4 Reagents: Hydrochloric acid Solvents: Water ;  0 °C → rt
リファレンス
Synthesis of dihydrodehydrodiconiferyl alcohol and derivatives through intramolecular C-H insertion
Garcia-Munoz, Sergio; Alvarez-Corral, Miriam; Jimenez-Gonzalez, Leticia; Lopez-Sanchez, Cristobal; Rosales, Antonio; et al, Tetrahedron, 2006, 62(52), 12182-12190

ごうせいかいろ 4

はんのうじょうけん
1.1 Reagents: Lithium aluminum hydride Solvents: Diethyl ether
リファレンス
Total synthesis of cedrusin and its methyl ether
Antus, Sandor; Baitz-Gacs, Eszter; Bauer, Rudolf; Gottsegen, Agnes; Seligmann, Otto; et al, Liebigs Annalen der Chemie, 1990, (5), 495-7

ごうせいかいろ 5

はんのうじょうけん
1.1 Reagents: Hydrogen ,  Lithium aluminum hydride
リファレンス
Identification of a diagnostic structural motif reveals a new reaction intermediate and condensation pathway in kraft lignin formation
Lancefield, Christopher S.; Wienk, Hans L. J.; Boelens, Rolf; Weckhuysen, Bert M.; Bruijnincx, Pieter C. A., Chemical Science, 2018, 9(30), 6348-6360

ごうせいかいろ 6

はんのうじょうけん
1.1 Reagents: β-Cyclodextrin ,  Oxygen Catalysts: Laccase Solvents: Water ;  8 h, pH 5, 30 °C
1.2 Reagents: Benzophenone Solvents: Acetonitrile
リファレンス
Controlling the polymerization of coniferyl alcohol with cyclodextrins
Tarrago, Lionel; Modolo, Camille; Yemloul, Mehdi; Robert, Viviane; Rousselot-Pailley, Pierre; et al, New Journal of Chemistry, 2018, 42(14), 11770-11775

ごうせいかいろ 7

はんのうじょうけん
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  -15 °C; 3 h, -15 °C → 0 °C
1.2 Reagents: Ethyl acetate Solvents: Diethyl ether ;  0 °C → rt; 15 min, rt
リファレンス
Synthesis of dihydrodehydrodiconiferyl alcohol: the revised structure of lawsonicin
Meng, Junxiu; Jiang, Tao; Aslam Bhatti, Huma; Siddiqui, Bina S.; Dixon, Sally; et al, Organic & Biomolecular Chemistry, 2010, 8(1), 107-113

ごうせいかいろ 8

はんのうじょうけん
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  1 h, -60 °C
リファレンス
A Diastereoselective Route to trans-2-Aryl-2,3-dihydrobenzofurans through Sequential Cross-Metathesis/Isomerization/Allylboration Reactions: Synthesis of Bioactive Neolignans
Hemelaere, Remy; Carreaux, Francois; Carboni, Bertrand, European Journal of Organic Chemistry, 2015, 2015(11), 2470-2481

(+)-(7S,8R)-dihydrodehydrodiconiferyl alcohol Raw materials

(+)-(7S,8R)-dihydrodehydrodiconiferyl alcohol Preparation Products

(+)-(7S,8R)-dihydrodehydrodiconiferyl alcohol 関連文献

(+)-(7S,8R)-dihydrodehydrodiconiferyl alcoholに関する追加情報

Exploring the Unique Properties and Applications of (+)-(7S,8R)-Dihydrodehydrodiconiferyl Alcohol (CAS No. 85165-02-2)

(+)-(7S,8R)-Dihydrodehydrodiconiferyl alcohol (CAS No. 85165-02-2) is a naturally occurring lignan derivative that has garnered significant attention in the fields of phytochemistry, pharmacology, and nutraceutical research. This compound, characterized by its distinct stereochemistry and bioactive potential, is increasingly studied for its role in plant defense mechanisms and human health applications. Researchers and industry professionals are particularly interested in its antioxidant properties, anti-inflammatory effects, and potential as a neuroprotective agent.

The molecular structure of (+)-(7S,8R)-dihydrodehydrodiconiferyl alcohol features a unique dibenzylbutyrolactone skeleton, which contributes to its biological activities. Recent studies have highlighted its presence in various medicinal plants, including Eucommia ulmoides and Schisandra chinensis, both of which are traditional herbs with well-documented health benefits. As consumer interest in plant-based therapeutics and natural supplements continues to rise, this compound has become a focal point for investigations into sustainable bioactive ingredients.

One of the most compelling aspects of CAS No. 85165-02-2 is its potential synergy with other phytochemicals. In the context of the growing holistic wellness trend, researchers are exploring how this lignan interacts with compounds like flavonoids and polyphenols to enhance bioavailability and efficacy. This aligns with current market demands for multi-target functional ingredients that address oxidative stress and chronic inflammation – two key factors in aging and metabolic disorders.

From a technical perspective, the isolation and characterization of (+)-(7S,8R)-dihydrodehydrodiconiferyl alcohol present interesting challenges for analytical chemists. Advanced techniques such as HPLC-MS and NMR spectroscopy are typically employed to verify its purity and stereochemical configuration. The compound's stability under different pH and temperature conditions is another area of active research, particularly for applications in functional foods and cosmeceuticals.

In the pharmaceutical realm, preclinical studies suggest that 85165-02-2 may modulate important cellular pathways, including those involving Nrf2 activation and NF-κB inhibition. These mechanisms have sparked interest in its potential for managing conditions related to oxidative stress and low-grade inflammation, which are increasingly recognized as underlying factors in various chronic diseases. However, researchers emphasize the need for more comprehensive clinical trials to validate these effects in humans.

The cosmetic industry has also taken notice of (+)-(7S,8R)-dihydrodehydrodiconiferyl alcohol, particularly for its potential in anti-aging formulations. Its ability to scavenge free radicals and possibly stimulate collagen production aligns with the booming demand for natural anti-aging solutions. Formulators are particularly interested in its compatibility with other active ingredients in green chemistry approaches to skincare.

From a sustainability standpoint, the biosynthesis of 85165-02-2 in plants offers intriguing possibilities for biotechnological production. Scientists are investigating whether plant cell cultures or microbial systems could provide a more sustainable source of this valuable compound, reducing reliance on wild plant harvesting. This approach resonates with the increasing consumer preference for eco-friendly sourcing of bioactive ingredients.

Quality control remains a critical consideration for products containing (+)-(7S,8R)-dihydrodehydrodiconiferyl alcohol. Standardization methods are being developed to ensure consistent potency in extracts, particularly for applications in standardized herbal preparations. The compound's chromatographic fingerprint is becoming an important marker for authentication of certain botanical ingredients in the dietary supplement industry.

Future research directions for CAS No. 85165-02-2 include detailed structure-activity relationship studies to optimize its bioactive potential, as well as investigations into novel delivery systems to enhance its absorption and stability. As the scientific community continues to unravel the mysteries of this fascinating lignan, it stands as a prime example of how plant secondary metabolites can offer valuable solutions for health and wellness challenges in our modern world.

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:85165-02-2)(+)-(7S,8R)-dihydrodehydrodiconiferyl alcohol
A961205
清らかである:99%
はかる:5mg
価格 ($):626.0